molecular formula C16H23ClN2O2 B12870706 Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride

Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride

Cat. No.: B12870706
M. Wt: 310.82 g/mol
InChI Key: DYWKOFXELCHFFZ-KBGJBQQCSA-N
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Description

Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a seven-membered ring with nitrogen atoms, making it a member of the azepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of azepine derivatives can be achieved through [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . This method allows for the formation of the azepine ring structure in a single step, making it efficient for laboratory synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow techniques to optimize yield and purity. Continuous flow photolysis of aryl azides, for example, can be used to generate nitrenes, which then rearrange to form azepinones . This method allows for precise control of reaction conditions and minimizes side reactions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups, such as carbonyl groups, within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific research and therapeutic applications.

Biological Activity

Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H23ClN2O2
  • Molecular Weight : 310.82 g/mol
  • CAS Number : 1812198-27-8

The compound features a bicyclic structure incorporating a pyrrolo[3,4-d]azepine moiety, characterized by a nitrogen-rich framework that enhances its interaction with biological targets. The presence of the benzyl group contributes to its solubility and pharmacological properties, making it a subject of interest in drug development .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-d]azepine exhibit promising anticancer activity. For instance, synthesized pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG-2 and EACC. The mechanism involves the induction of apoptosis and modulation of apoptotic pathways, which can be evaluated using assays such as caspase activity and resazurin assays .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrrolopyridine 3iHepG-225Induces apoptosis via caspase activation
Pyrrolopyridine 3lEACC30Inhibits cellular proliferation
Benzyl Octahydropyrrolo derivativeVariousVariesModulates apoptotic pathways

Neuroprotective Effects

Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Compounds exhibiting selectivity for BChE are particularly valuable as they may offer therapeutic benefits without the side effects associated with AChE inhibition .

Table 2: Inhibition Potency Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
Benzyl Octahydropyrrolo derivative>10015
Reference Inhibitor2010

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Enzyme Inhibition : By inhibiting cholinesterases, it may enhance cholinergic transmission in neurodegenerative conditions.
  • Antioxidant Activity : Some studies have noted antioxidant properties that contribute to cellular protection against oxidative stress.

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyrrole derivatives related to benzyl octahydropyrrolo compounds. These derivatives were subjected to in vitro assays to assess their cytotoxicity and apoptotic effects on cancer cell lines. Results indicated that specific modifications to the structure significantly enhanced biological activity.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

benzyl (3aS,8aR)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18;/h1-5,14-15,17H,6-12H2;1H/t14-,15+;

InChI Key

DYWKOFXELCHFFZ-KBGJBQQCSA-N

Isomeric SMILES

C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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